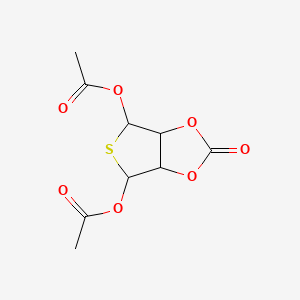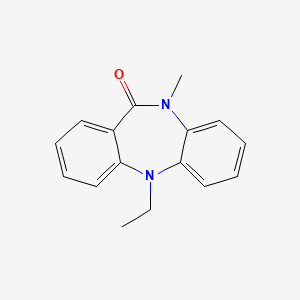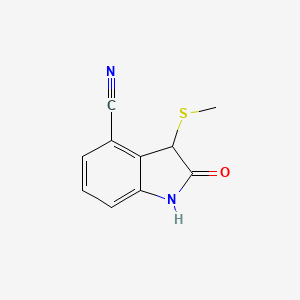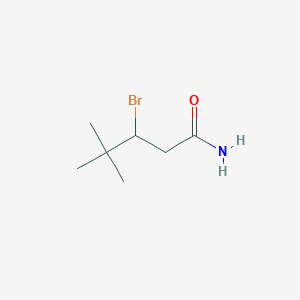
(6-(Hydroxymethyl)-1,4-dioxan-2-yl)-5-chlorouracil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-(Hydroxymethyl)-1,4-dioxan-2-yl)-5-chlorouracil: is a synthetic compound that combines a dioxane ring with a chlorinated uracil moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Hydroxymethyl)-1,4-dioxan-2-yl)-5-chlorouracil typically involves the reaction of 5-chlorouracil with a hydroxymethyl dioxane derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(6-(Hydroxymethyl)-1,4-dioxan-2-yl)-5-chlorouracil can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The chlorouracil moiety can be reduced to a uracil derivative using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the chlorouracil moiety can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of (6-(Carboxymethyl)-1,4-dioxan-2-yl)-5-chlorouracil.
Reduction: Formation of (6-(Hydroxymethyl)-1,4-dioxan-2-yl)uracil.
Substitution: Formation of (6-(Hydroxymethyl)-1,4-dioxan-2-yl)-5-amino- or 5-thiouracil derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (6-(Hydroxymethyl)-1,4-dioxan-2-yl)-5-chlorouracil is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions of modified nucleobases with enzymes and nucleic acids. Its chlorinated uracil moiety can serve as a probe for investigating DNA repair mechanisms and enzyme specificity.
Medicine
In medicinal chemistry, this compound has potential applications as an antiviral or anticancer agent. Its ability to interfere with nucleic acid metabolism makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.
Mecanismo De Acción
The mechanism of action of (6-(Hydroxymethyl)-1,4-dioxan-2-yl)-5-chlorouracil involves its interaction with nucleic acids and enzymes. The chlorinated uracil moiety can be incorporated into DNA or RNA, leading to the disruption of normal nucleic acid function. This can result in the inhibition of viral replication or the induction of apoptosis in cancer cells. The hydroxymethyl group can also participate in hydrogen bonding, enhancing the compound’s binding affinity to its molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
5-Chlorouracil: A simpler analog that lacks the dioxane ring.
6-(Hydroxymethyl)-1,4-dioxan-2-one: A compound with a similar dioxane ring but without the uracil moiety.
2,6-Bis(hydroxymethyl)pyridine: A compound with hydroxymethyl groups but a different core structure.
Uniqueness
(6-(Hydroxymethyl)-1,4-dioxan-2-yl)-5-chlorouracil is unique due to the combination of a dioxane ring and a chlorinated uracil moiety. This dual functionality allows for a wide range of chemical modifications and applications, making it a valuable compound in both research and industrial settings.
Propiedades
Número CAS |
132062-62-5 |
|---|---|
Fórmula molecular |
C9H11ClN2O5 |
Peso molecular |
262.65 g/mol |
Nombre IUPAC |
5-chloro-1-[(2R,6R)-6-(hydroxymethyl)-1,4-dioxan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11ClN2O5/c10-6-1-12(9(15)11-8(6)14)7-4-16-3-5(2-13)17-7/h1,5,7,13H,2-4H2,(H,11,14,15)/t5-,7-/m1/s1 |
Clave InChI |
ALLRHGAMCNJKTO-IYSWYEEDSA-N |
SMILES isomérico |
C1[C@H](O[C@H](CO1)N2C=C(C(=O)NC2=O)Cl)CO |
SMILES canónico |
C1C(OC(CO1)N2C=C(C(=O)NC2=O)Cl)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




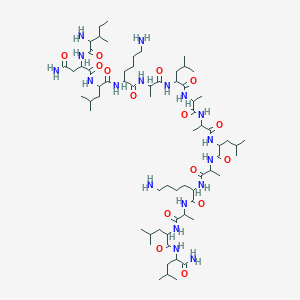
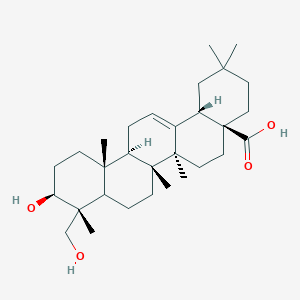
![[(2S,4S)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone;pentahydrobromide](/img/structure/B15197197.png)
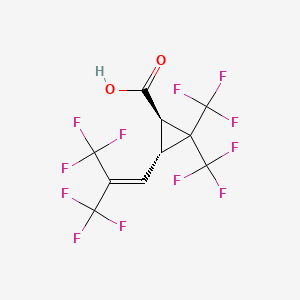
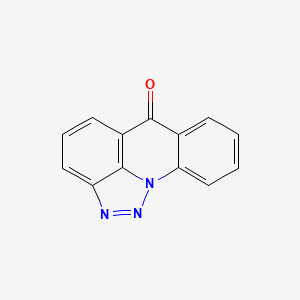
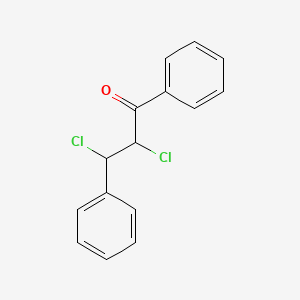
![Methyl 5-chloro-2-{2-[(4-nitrobenzyl)amino]-2-oxoethoxy}benzoate](/img/structure/B15197217.png)
